BenchChemオンラインストアへようこそ!

cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Lipophilicity Cyclopropyl effect Drug-likeness

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic 2-thio-substituted imidazole derivative featuring a cyclopropyl acyl group at the N1 position, a 2-fluorobenzyl thioether at the C2 position, and a 4,5-dihydroimidazoline core. The compound belongs to a family of 2-thio-substituted imidazoles disclosed in the US patent literature as possessing immunomodulating and cytokine-release-inhibiting pharmacological activity, making it relevant to inflammatory and autoimmune disease research.

Molecular Formula C14H15FN2OS
Molecular Weight 278.35
CAS No. 851806-65-0
Cat. No. B2691203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851806-65-0
Molecular FormulaC14H15FN2OS
Molecular Weight278.35
Structural Identifiers
SMILESC1CC1C(=O)N2CCN=C2SCC3=CC=CC=C3F
InChIInChI=1S/C14H15FN2OS/c15-12-4-2-1-3-11(12)9-19-14-16-7-8-17(14)13(18)10-5-6-10/h1-4,10H,5-9H2
InChIKeyKQVWIRVGRWFDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851806-65-0): Core Structure and Pharmacological Context


Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic 2-thio-substituted imidazole derivative featuring a cyclopropyl acyl group at the N1 position, a 2-fluorobenzyl thioether at the C2 position, and a 4,5-dihydroimidazoline core . The compound belongs to a family of 2-thio-substituted imidazoles disclosed in the US patent literature as possessing immunomodulating and cytokine-release-inhibiting pharmacological activity, making it relevant to inflammatory and autoimmune disease research [1]. With a molecular weight of 278.35 g/mol and molecular formula C14H15FN2OS, this compound is commercially available as a research reagent .

Why Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Cannot Be Replaced by In-Class Analogs Without Evidence


Within the 2-thioimidazole chemotype, minor structural variations at the N1-acyl position (e.g., cyclopropyl vs. cyclohexyl vs. phenyl) and the benzylthio substituent (e.g., 2-fluoro vs. 4-methyl vs. 3-chloro) are known to produce substantial shifts in pharmacological potency and target selectivity [1]. The patent family covering this compound explicitly defines R11 as C3-C6 cycloalkyl (including cyclopropyl), and the choice of this substituent directly influences the immunomodulatory pharmacophore [2]. Furthermore, the 2-position thioether substituent is a metabolic soft spot that can undergo stereoselective oxidation to chiral sulfoxides, with enantiomers showing divergent p38α MAP kinase IC50 values in the low nanomolar range [3]. These structure-activity relationships mean that substituting even one functional group without comparative biological evidence risks losing the desired cytokine-release-inhibiting phenotype and may introduce uncharacterized off-target effects [4].

Quantitative Differentiation Evidence for Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone vs. Closest Analogs


N1-Cyclopropyl vs. N1-Cyclohexyl: Impact of Acyl Ring Size on Lipophilicity and Predicted Membrane Permeability

The cyclopropyl group at N1 distinguishes this compound from its cyclohexyl analog (CAS 851806-67-2). Cyclopropyl rings confer lower lipophilicity and smaller steric bulk compared to cyclohexyl substituents. Based on class-level structure-property relationships, cyclopropyl substitution is associated with improved metabolic stability relative to larger cycloalkyl groups while retaining sufficient lipophilicity for membrane penetration . The cyclopropyl group's unique π-character and reduced LogP contribution relative to cyclohexyl make it a preferred choice for balancing potency with favorable drug-like physicochemical properties .

Lipophilicity Cyclopropyl effect Drug-likeness

2-Fluorobenzyl vs. 2-Chlorobenzyl Thioether: Halogen-Dependent Modulation of Target Binding Affinity

The 2-fluorobenzyl thioether substituent differentiates this compound from its 2-chlorobenzyl analog (CAS 851803-81-1, ChEMBL ID CHEMBL1374567). Fluorine substitution at the ortho position of the benzyl ring modulates electronic properties differently than chlorine: fluorine is a stronger electron-withdrawing group by induction but a π-donor by resonance, whereas chlorine is a weaker σ-acceptor but a stronger halogen bond donor [1]. In structurally related 2-thioimidazole p38α MAP kinase inhibitor series, the nature of the benzyl substituent has been shown to influence both enzyme inhibitory potency and whole-blood TNF-α release inhibition, though specific comparative data for these two exact compounds are not available in public domain literature [2].

Halogen bonding Target engagement Bioisosterism

Class-Level Evidence: 2-Thioimidazole p38α MAP Kinase Inhibitory Potency in the Low Nanomolar Range

The 2-thioimidazole scaffold to which CAS 851806-65-0 belongs has been extensively characterized as a p38α MAP kinase inhibitor chemotype. In the seminal J Med Chem 2008 study by Laufer et al., structurally related tri- and tetrasubstituted 2-thioimidazoles achieved p38α MAP kinase IC50 values in the low nanomolar range, with approximately 90 compounds further evaluated for TNF-α and IL-1β release inhibition in human whole blood [1]. The follow-up 2011 study by Bühler et al. demonstrated that chiral sulfoxides derived from 2-thioimidazoles exhibited p38α IC50 values in the low nanomolar range, with select pyridinylimidazole derivatives achieving human whole blood TNF-α release IC50 values as low as 52 nM [2]. At the BindingDB level, a representative 2-methylsulfanyl tri-substituted imidazole from the same series showed a p38α IC50 of 60 nM [3].

p38 MAP kinase Cytokine inhibition Anti-inflammatory

Patent-Documented Immunomodulatory Pharmacophore: Structural Enablement in US 7,442,713 B2

US Patent 7,442,713 B2 (assigned to Merckle GmbH, inventors: Albrecht, Tollmann, Laufer, Striegel) explicitly claims 2-thio-substituted imidazole derivatives of Formula I where R11 can be C3-C6 cycloalkyl (encompassing cyclopropyl), and the compounds are described as having immunomodulating and cytokine-release-inhibiting action [1]. The patent teaches that these compounds are suitable for treating disorders associated with a disturbed immune system. The specific combination of a cyclopropyl group at the N1 carbonyl and a 2-fluorobenzyl thioether at C2 is structurally consistent with the Markush claims, positioning CAS 851806-65-0 within the claimed pharmacological scope [2]. By contrast, analogs with aryl (phenyl) or larger cycloalkyl (cyclohexyl) N1 substituents, while also encompassed by the patent, represent distinct chemical entities whose immunomodulatory potency may differ.

Immunomodulation Cytokine release inhibition Patent pharmacology

Oxidative Metabolism to Chiral Sulfoxide Metabolites: A Differentiating Pharmacological Feature of the 2-Thioether Substructural Class

The 2-thioether linkage present in CAS 851806-65-0 is susceptible to stereoselective oxidation, yielding chiral sulfoxide metabolites. Bühler et al. (J Med Chem, 2011) demonstrated that enantiomerically pure sulfoxides derived from 2-thioimidazole-based p38α MAP kinase inhibitors exhibit divergent affinities for the enzyme, with IC50 values in the low nanomolar range, and that the enantiomeric excess can reach up to 99% using iron- and titanium-catalyzed asymmetric oxidation [1]. This metabolic pathway is structurally dependent on the thioether moiety and is not shared by 2-amino or 2-oxy imidazole analogs. Within the thioether subclass, the electronic nature of the benzyl substituent (e.g., 2-fluoro vs. 2-chloro vs. 4-methyl) influences the rate and stereochemical outcome of sulfoxidation [2].

Drug metabolism Chiral sulfoxide Prodrug potential

Recommended Application Scenarios for Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Based on Available Evidence


SAR Probe for N1-Acyl Modification in 2-Thioimidazole p38α MAP Kinase Inhibitor Optimization

This compound is best deployed as a structure-activity relationship (SAR) probe in medicinal chemistry campaigns targeting p38α MAP kinase or related cytokine-release pathways. Its cyclopropyl N1-acyl group represents the smallest cycloalkyl variant in the patent series, enabling systematic comparison with larger cycloalkyl (cyclohexyl, CAS 851806-67-2) and aryl (phenyl, CAS 851806-69-4) N1-substituted analogs to map steric and lipophilic tolerance at this position [1]. The class-level p38α inhibitory potency benchmark (IC50 values in the low nanomolar range) provides a clear reference for evaluating this specific substitution pattern [2].

Chiral Sulfoxide Metabolite Generation for Enantioselective Pharmacology Studies

The 2-fluorobenzyl thioether moiety makes CAS 851806-65-0 a suitable substrate for asymmetric S-oxidation to generate enantiomerically pure sulfoxide metabolites, following the methodology established by Bühler et al. for the 2-thioimidazole class [1]. The resulting chiral sulfoxides can be evaluated for differential p38α MAP kinase inhibition and compared against the parent sulfide to assess whether the 2-fluorobenzyl substitution pattern influences the enantiomeric potency ratio, a key parameter for metabolite-based lead optimization [3].

Immunomodulatory Screening in In Vitro Cytokine Release Assays

Given the patent-established immunomodulating and cytokine-release-inhibiting pharmacological profile of the 2-thioimidazole class [1], CAS 851806-65-0 is appropriately utilized in LPS-stimulated human peripheral blood mononuclear cell (PBMC) or whole blood assays measuring TNF-α and IL-1β release. Class-level evidence indicates that structurally related 2-thioimidazoles achieve human whole blood TNF-α IC50 values as low as 52 nM [2], providing a quantitative benchmark against which to evaluate this specific cyclopropyl/2-fluorobenzyl combination.

Physicochemical Comparator for Drug-Likeness Profiling of 2-Thioimidazole Leads

With a molecular weight of 278.35 g/mol — the lowest among the close N1-acyl analogs (cyclohexyl: 320.43 g/mol; phenyl: 314.38 g/mol) — CAS 851806-65-0 serves as a minimum molecular weight reference point for assessing the impact of N1 substitution on solubility, permeability, and metabolic stability within this chemical series [1]. Its cyclopropyl group provides a favorable balance of lipophilicity and steric profile for early-stage drug-likeness optimization [2].

Quote Request

Request a Quote for cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.